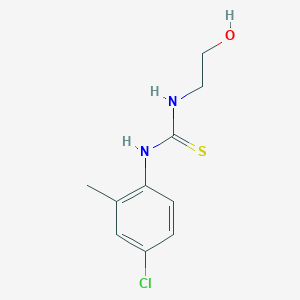

1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea

Description

1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative characterized by a 4-chloro-2-methylphenyl group and a 2-hydroxyethyl substituent on the thiourea scaffold. This compound is of interest in medicinal and materials chemistry due to the versatility of thiourea derivatives in biological activity and molecular recognition.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-7-6-8(11)2-3-9(7)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAYVMJWTCCUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366811 | |

| Record name | ST50599816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-61-2 | |

| Record name | ST50599816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with thiourea in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme implicated in several medical conditions, including kidney stones and peptic ulcers. Compounds containing the thiourea moiety, such as 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea, have been studied for their ability to inhibit urease activity.

- Synthesis and Evaluation : Recent studies synthesized various thiourea derivatives and evaluated their urease inhibitory activity. For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated potent anti-urease activity with IC50 values significantly lower than standard thiourea (IC50 = 4.7455 ± 0.0545 μM) . The most effective compound exhibited an IC50 of 0.0019 ± 0.0011 μM, indicating a promising avenue for drug development targeting urease-related disorders.

Antioxidant Activity

Thioureas are also recognized for their antioxidant properties. The synthesized compounds were assessed for their ability to scavenge free radicals, with some derivatives showing comparable activity to standard antioxidants like Vitamin C . This suggests potential applications in preventing oxidative stress-related diseases.

Multicomponent Reactions

The synthesis of thioureas via multicomponent reactions has gained traction due to its efficiency and yield. A recent method involving isocyanides, amines, and sulfur allowed for the straightforward synthesis of various thioureas without the need for chromatographic purification .

- Yield and Purification : The optimized conditions provided yields ranging from 55% to over 90%, demonstrating the versatility of thiourea synthesis methods .

Cyclization Reactions

Thiourea derivatives have been utilized in cyclization reactions to form more complex structures such as thiazolidinones and thiazoles, which are of interest due to their biological activities . These reactions often involve the use of bases and can yield high-purity products under mild conditions.

Research has shown that thiourea derivatives exhibit a wide range of biological activities beyond urease inhibition, including anti-inflammatory, anti-cancer, and anti-bacterial effects . For instance:

- In Vitro Studies : A study reported that certain thiourea compounds displayed significant anti-cancer properties when tested against various cancer cell lines, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Variations in substituents on the phenyl ring significantly influence biological activity, as demonstrated by various SAR studies that correlate chemical structure with biological potency .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 1-(2-Hydroxyethyl)-3-(4-phenylthiazol-2-yl)thiourea (): Replacing the 4-chloro-2-methylphenyl group with a 4-phenylthiazole moiety introduces aromatic heterocyclic character.

- 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea ():

The ethoxy group (electron-donating) reduces electrophilicity compared to the chloro substituent, which may lower reactivity but improve solubility in polar solvents. Molecular weight (240.32 g/mol) is comparable to the target compound (estimated ~256.7 g/mol) .

Steric and Hydrophobic Considerations

Antitubercular Activity

- Halogenated Copper (II) Thiourea Complexes ():

Compounds like 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (MIC: 2–8 µg/mL) show potent activity against multidrug-resistant tuberculosis (MDRTB). The nitro group enhances electron-withdrawing effects, stabilizing metal coordination, whereas the hydroxyethyl group in the target compound may favor hydrogen bonding with bacterial enzymes .

Antiviral Activity

- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():

This compound inhibits HIV-1 reverse transcriptase (EC50 = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp227. The absence of a hydroxyethyl group in this analogue suggests that substituent polarity critically modulates target engagement .

Computational and ADMET Profiles

DFT and Molecular Dynamics Insights

- Cyclobutane-Thiazole Thiourea Hybrid (): DFT calculations reveal a high electrophilicity index (ω = 5.2 eV) due to the electron-deficient thiazole ring, contrasting with the moderate electrophilicity of the target compound (predicted ω ~3.8 eV).

ADMET Predictions

- 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea :

Predicted to have moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB < −1), similar to 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. Both compounds show low hepatotoxicity risk () .

Structural and Crystallographic Analysis

- Hydrogen-Bonding Patterns ():

The hydroxyethyl group in the target compound facilitates intermolecular hydrogen bonds (e.g., N–H···O and O–H···S), as observed in analogues like 1-(2-Hydroxyethyl)-3-phenylthiourea. Graph set analysis (e.g., R₂²(8) motifs) is critical for stabilizing crystal lattices . - SHELX Refinement (): Structural data for related thioureas (e.g., ) often employ SHELX software, highlighting the importance of accurate crystallographic data for comparing bond lengths and angles (e.g., C–S bond: ~1.68 Å) .

Biological Activity

1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Thiourea derivatives are known to influence molecular pathways associated with cancer progression, including angiogenesis and cell signaling pathways. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3 to 20 µM against breast and prostate cancer cell lines .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of thiourea derivatives, it was found that compounds exhibited GI50 (Growth Inhibition 50) values as low as 25.1 µM against specific cancer types, indicating promising therapeutic potential .

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 1 | MDA-MB-435 | 25.9 | 77.5 | 93.3 |

| 2 | PC-3 | 15.9 | - | - |

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been a focal point in research. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : A study reported that thiourea derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 32 to 1024 µg/mL against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | E. coli | 64 |

| C | Pseudomonas aeruginosa | 128 |

Anti-Inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to our target have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea?

- Methodological Answer : The synthesis typically involves a nucleophilic addition between 4-chloro-2-methylphenyl isothiocyanate and 2-hydroxyethylamine. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reactivity .

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Table 1 : Comparison of reaction conditions from analogous thiourea syntheses:

| Parameter | Example Values | Source |

|---|---|---|

| Reaction Time | 6–24 hours | |

| Yield Optimization | 60–85% (dependent on stoichiometry) |

Q. How can the molecular structure and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 285 g/mol) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Assessed in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent solubility due to hydroxyethyl group) .

- Stability : Conduct accelerated degradation studies under UV light and varying pH (e.g., pH 2–9) to identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., 1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea analogs) to identify structure-activity relationships (SAR) .

- Computational Modeling : Use molecular docking to assess target binding consistency across studies (e.g., kinase inhibition vs. receptor antagonism) .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Methodological Answer :

- Prodrug Design : Modify the hydroxyethyl group to ester prodrugs for enhanced bioavailability .

- In Silico ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions to guide derivatization .

- In Vivo Pharmacokinetic Assays : Monitor plasma half-life and tissue distribution in rodent models using LC-MS quantification .

Q. How can molecular interactions with biological targets be experimentally and computationally validated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like enzymes or receptors .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., hydrogen bonding with thiourea sulfur) to refine binding hypotheses .

- X-ray Crystallography : Resolve co-crystal structures to identify critical binding motifs (applied to analogs in ).

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between studies be addressed?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., triethylamine) to identify yield-limiting factors .

- Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., urea formation due to hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.